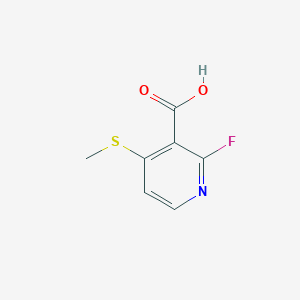

2-Fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-fluoro-4-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAJHEBNDLTYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221454 | |

| Record name | 3-Pyridinecarboxylic acid, 2-fluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-53-2 | |

| Record name | 3-Pyridinecarboxylic acid, 2-fluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-fluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈FNO₂S. The presence of the fluorine atom and the methylsulfanyl group contributes to its unique chemical properties, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has been evaluated against various bacterial strains using the serial broth dilution method.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The results indicate that the compound exhibits significant activity against Staphylococcus aureus, a common Gram-positive pathogen, while showing moderate activity against Gram-negative bacteria and fungi .

The mechanism by which this compound exerts its antimicrobial effects may involve interactions with bacterial DNA gyrase. Molecular docking studies suggest that the compound can stabilize interactions at the DNA gyrase active site, similar to fluoroquinolone antibiotics . This interaction likely leads to the inhibition of bacterial DNA replication and transcription.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of pyridine derivatives, including this compound, demonstrated its potential as an antibacterial agent. The synthesized compounds were tested for their efficacy against both Gram-positive and Gram-negative bacteria. The findings showed that modifications in the pyridine ring significantly affected antimicrobial potency, with specific substitutions enhancing activity against S. aureus and E. coli .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyridine derivatives indicated that electron-withdrawing groups, such as fluorine, enhance biological activity by increasing lipophilicity and improving binding affinity to target enzymes. In vitro assays revealed that compounds with similar structural motifs exhibited varying degrees of COX enzyme inhibition, suggesting potential anti-inflammatory properties alongside antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 2-fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid with structurally related compounds:

*Inferred molecular formula and weight based on structural analogs.

Key Observations:

- Lipophilicity : The –SCH₃ group may enhance lipophilicity compared to –CF₃, influencing bioavailability and membrane permeability.

- Stability : Sulfanyl groups can act as leaving groups under oxidative conditions, whereas –CF₃ is chemically inert, suggesting differences in metabolic or environmental degradation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-4-(methylsulfanyl)pyridine-3-carboxylic acid?

- Methodology : The compound can be synthesized via condensation of fluorinated pyridine precursors with methylsulfanyl-containing reagents, followed by oxidation or carboxylation. Key steps often involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the methylsulfanyl group . Solvents like DMF or toluene are typically used, with reaction temperatures optimized between 80–120°C. Post-synthetic purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can analytical techniques verify the purity and structure of this compound?

- Methodology :

- NMR : H and C NMR confirm the presence of fluorine (δ ~ -110 ppm for F) and methylsulfanyl (δ ~ 2.5 ppm for SCH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical). Mobile phases: acetonitrile/water with 0.1% TFA .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodology : Accelerated stability studies in buffers (pH 1–12) at 25–60°C for 24–72 hours, monitored via HPLC. The compound shows degradation under strong alkaline conditions (pH >10) due to hydrolysis of the methylsulfanyl group. Storage recommendations: -20°C in anhydrous DMSO or under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodology : Discrepancies arise from polymorphic forms or residual solvents. Techniques:

- DSC/TGA : Identify polymorphs by melting point differences.

- Solubility Screening : Use shake-flask method in 12 solvents (e.g., DMSO, ethanol, chloroform) at 25°C, quantified via UV-Vis .

- XRD : Compare diffraction patterns to known crystal structures .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodology :

- DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd(OAc) at 1–5 mol%), solvent polarity, and reaction time to maximize yield.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thioether intermediates) .

- Quenching Optimization : Adjust quenching pH to minimize byproducts (e.g., acidic quench for amine-containing intermediates) .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic substitution at the pyridine ring.

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .

Q. What advanced techniques characterize degradation products under oxidative stress?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.